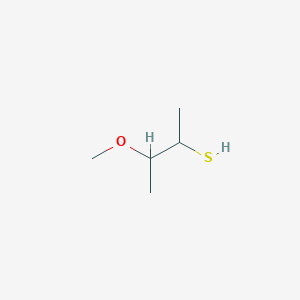

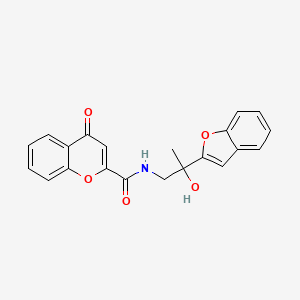

![molecular formula C19H12FN3OS B2771422 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide CAS No. 880620-99-5](/img/structure/B2771422.png)

2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring has been a subject of interest for researchers . For instance, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction . Another example is the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .科学的研究の応用

Antiproliferative Activity and Apoptosis Induction

Research has demonstrated that certain benzothiazole derivatives, including those related to 2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide, show significant antiproliferative activity against various human cancer cell lines. These compounds have been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy. For example, derivatives have displayed improved antiproliferative activity and induced cell cycle arrest in cancer cells, suggesting their potential as anticancer agents (Zhang et al., 2018).

Antimicrobial and Antifungal Properties

Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing some promising results as potential antimicrobial agents. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity and could lead to the development of new therapeutic drugs (Patel & Shaikh, 2010).

Enzyme Inhibition

Certain benzothiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, derivatives have been found to inhibit kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which could have implications for treating diseases associated with dysregulated tryptophan metabolism, such as certain neurodegenerative disorders (Röver et al., 1997).

Mechanism of Action and Drug Development

Research into the mechanism of action of benzothiazole derivatives has led to the development of amino acid prodrugs designed to overcome limitations posed by drug lipophilicity. This approach enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents. Preclinical evaluations have shown that these prodrugs can significantly retard the growth of certain cancer cell lines, indicating their potential for clinical evaluation (Bradshaw et al., 2002).

作用機序

Mode of Action

It has been reported that similar compounds have been used as luminescent materials . The compound exhibits properties of excited-state intramolecular proton transfer (ESIPT), showing green emission in solution and solid films . Upon coordination with difluoroboron, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of organic light-emitting diodes (oleds) . The compound’s luminescent properties suggest it may interact with biochemical pathways related to light emission or energy transfer.

Result of Action

The compound has been used as a luminescent material, suggesting it may have applications in optical devices . In OLEDs, the compound showed strong emission, low turn-on voltage, and better electroluminescence performance than the ligand .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s luminescent properties were found to change upon coordination with difluoroboron . This suggests that the compound’s action could be influenced by the presence of other chemical species in its environment.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELANTPKQRAEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

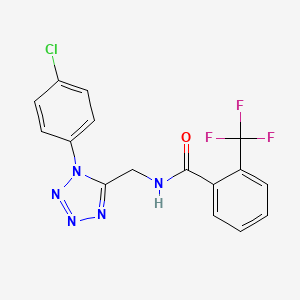

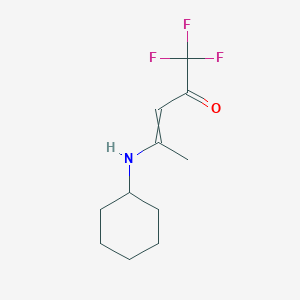

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)

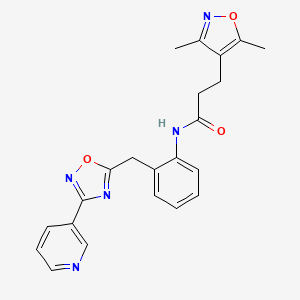

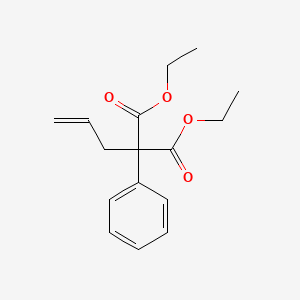

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)

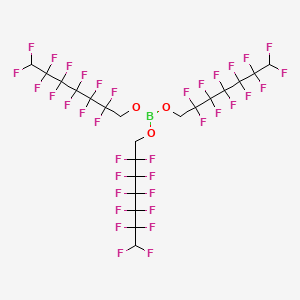

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)

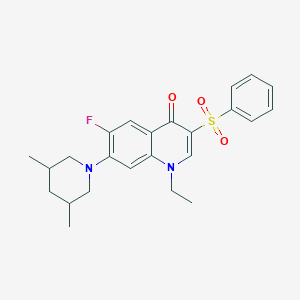

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)